4-(Trifluoromethyl)phenylhydrazine Hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

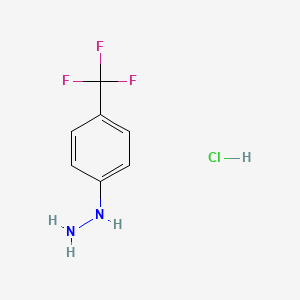

The systematic IUPAC name for this compound is [4-(trifluoromethyl)phenyl]hydrazine hydrochloride . This nomenclature reflects the substitution pattern of the trifluoromethyl group (-CF₃) at the para position (carbon 4) of the phenyl ring, with a hydrazine (-NH-NH₂) substituent. The hydrochloride salt form is indicated by the addition of "hydrochloride" to the name.

The structural representation can be visualized using the SMILES notation:NNC1=CC=C(C=C1)C(F)(F)F.Cl.

This string denotes a benzene ring (C1=CC=CC=C1) substituted with a trifluoromethyl group (C(F)(F)F) at position 4 and a hydrazine group (NN) at position 1. The chloride ion (Cl⁻) is associated with the protonated hydrazine group.

For clarity, the skeletal structure is:

Cl⁻

|

H₂N-NH—C₆H₄—CF₃

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

| Identifier Type | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 2923-56-0 | |

| EC Number | 642-499-3 | |

| MDL Number | MFCD00204233 | |

| PubChem CID | 24229790 | |

| InChI Key | WCAGNYIHAYOPSE-UHFFFAOYSA-N |

Alternative names include 4-trifluoromethylphenylhydrazine hydrochloride and 1-(4-(trifluoromethyl)phenyl)hydrazine hydrochloride.

Molecular Formula and Weight Analysis

The molecular formula is C₇H₈ClF₃N₂ , derived from:

- A phenyl ring (C₆H₅)

- A trifluoromethyl group (CF₃)

- A hydrazine moiety (NH-NH₂)

- A hydrochloride counterion (HCl)

The molecular weight is calculated as:

Isomeric Considerations and Substituent Positioning

The compound’s identity is defined by the para (4-) positioning of the trifluoromethyl group on the phenyl ring. Isomeric variants include:

The 4-substituted isomer is distinguished by its symmetrical substitution pattern, which influences its electronic properties and reactivity compared to ortho or meta analogues. For example, the para position minimizes steric hindrance between the bulky trifluoromethyl group and the hydrazine moiety, enhancing stability in synthetic applications.

Substituent positioning is confirmed via spectroscopic methods:

- ¹H NMR : A singlet for the three equivalent fluorine atoms in CF₃.

- ¹³C NMR : A quartet (q, J = 32 Hz) for the CF₃ carbon.

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-1-3-6(12-11)4-2-5;/h1-4,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAGNYIHAYOPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640488 | |

| Record name | [4-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-56-0 | |

| Record name | [4-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure:

-

- Dissolve p-trifluoromethylaniline in aqueous hydrochloric acid (20% concentration).

- Cool the solution to 0–5 °C using an ice bath.

- Slowly add sodium nitrite solution (28–36 wt%) dropwise while maintaining the temperature at 0–5 °C.

- Stir for 30 minutes to complete the diazotization process.

-

- Add stannous chloride dihydrate ($$SnCl2 \cdot 2H2O$$) dissolved in concentrated hydrochloric acid to the diazonium salt solution.

- Maintain the temperature between 5–15 °C during addition.

- Stir for an additional 30 minutes, allowing the reduction to proceed.

-

- Filter the precipitated product.

- Wash with concentrated hydrochloric acid and dry under vacuum at 40–45 °C.

Advantages:

- Mild reaction conditions (0–15 °C).

- High purity suitable for industrial applications.

- Scalable process with optimized yield.

Diazotization and Reduction Using Sodium Sulfite

This method employs sodium sulfite as a reducing agent after diazotization of p-trifluoromethylaniline. It is particularly noted for its simplicity but has lower scalability due to safety concerns.

Procedure:

-

- Add p-trifluoromethylaniline to a mixture of concentrated hydrochloric acid (36–38 wt%) and water.

- Cool to -5–15 °C and add sodium nitrite solution dropwise.

- Adjust the pH to 5–7 using a sodium carbonate solution (10–12 wt%).

-

- Prepare a sodium sulfite solution (25% concentration) in a separate flask.

- Cool to 0–5 °C and add the diazo reaction liquid in batches while maintaining the temperature at 10–15 °C.

- Stir at room temperature for 1 hour, then add concentrated hydrochloric acid and reflux for 1–4 hours.

-

- Cool the reaction mixture to room temperature.

- Filter, wash, and dry the product.

Advantages:

- Simple process with fewer specialized reagents.

- Relatively high purity of final product.

Limitations:

- Lower yield compared to stannous chloride reduction.

- Safety concerns due to handling of gaseous reagents like sulfur dioxide.

Comparison of Methods

| Method | Reducing Agent | Temperature Range (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Stannous Chloride Reduction | $$SnCl2 \cdot 2H2O$$ | 0–15 | ~79.9–81.5 | >98 | High |

| Sodium Sulfite Reduction | Sodium Sulfite | -5–25 | ~75 | ~97–99 | Moderate |

Notes on Optimization

- Temperature Control: Precise control during diazotization and reduction is crucial for achieving high yields and purity.

- Reagent Quality: The concentration of sodium nitrite, hydrochloric acid, and reducing agents directly impacts reaction efficiency.

- Safety Measures: Industrial setups must account for potential hazards associated with gaseous byproducts such as sulfur dioxide in sodium sulfite reduction.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)phenylhydrazine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Trifluoromethyl)phenylhydrazine hydrochloride has garnered attention for its potential applications in medicinal chemistry due to its unique structural features:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that certain derivatives possess activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting their potential as new therapeutic agents .

- Anticancer Properties : Some derivatives have demonstrated antiproliferative activity against different cancer cell lines. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for drug development .

- Mechanistic Studies : Understanding the mechanisms of action for these compounds is crucial for their therapeutic development. Interaction studies focus on their reactivity with biological macromolecules, which may reveal insights into their efficacy as therapeutic agents .

Organic Synthesis Applications

The hydrazine functionality allows 4-(trifluoromethyl)phenylhydrazine hydrochloride to act as a building block in the synthesis of various organic compounds. Its ability to form hydrogen bonds may facilitate the development of new materials with specific functionalities.

Case Studies

- Antimycobacterial Evaluation : Salicylanilide derivatives containing the trifluoromethyl group were evaluated for their activity against Mycobacterium tuberculosis, showing promising results that indicate their potential as alternatives to existing treatments .

- Insecticidal Activity : Novel synthetic N-aryl pyrazoles derived from this compound were assessed for insecticidal properties against Tuta absoluta larvae, demonstrating significant efficacy compared to established insecticides like Fipronil .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenylhydrazine Hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The trifluoromethyl group enhances its reactivity by increasing the electron density on the phenyl ring, making it more susceptible to nucleophilic attack. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

4-(Trifluoromethyl)phenylhydrazine hydrochloride (4-(TFMH)PH) is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenylhydrazine structure. Its molecular formula is C7H7ClF3N2, and it has a molecular weight of approximately 212.6 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Synthesis and Properties

4-(TFMH)PH can be synthesized through various methods, including the reaction of 4-nitrophenylhydrazine with trifluoromethylbenzene in the presence of a Lewis acid catalyst. The product is typically purified and characterized using techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Research indicates that derivatives of 4-(TFMH)PH exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that certain derivatives possess activity against Mycobacterium tuberculosis and other mycobacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μmol/L . The presence of the trifluoromethyl group enhances lipophilicity, contributing to the compound's efficacy.

Anticancer Activity

The anticancer potential of 4-(TFMH)PH derivatives has also been explored. Some studies report antiproliferative activity against different cancer cell lines, including breast cancer MCF-7 cells. For example, certain hydrazone derivatives derived from 4-(TFMH)PH showed moderate inhibition of cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), suggesting their role in cancer-related inflammatory pathways .

The biological activity of 4-(TFMH)PH is attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's stability and reactivity, allowing it to form hydrogen bonds with biological macromolecules. Molecular docking studies have indicated that these interactions may involve hydrogen bonding and halogen bonding with enzyme residues, which could be responsible for the observed biological effects .

Comparative Analysis

A comparative analysis of 4-(TFMH)PH with similar compounds highlights its unique properties:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethoxy)phenylhydrazine | Trifluoromethoxy group | Different electronic effects due to oxygen atom |

| Phenylhydrazine | Basic hydrazine structure | Less reactive; primarily used in organic synthesis |

| 3-(Trifluoromethyl)aniline | Trifluoromethyl group | No hydrazine functionality; different applications |

The trifluoromethyl group significantly influences the chemical reactivity and biological activity of 4-(TFMH)PH compared to these similar compounds, making it a valuable candidate for further research.

Case Studies

- Antimycobacterial Evaluation : A study evaluated salicylanilide derivatives containing the trifluoromethyl group against Mycobacterium tuberculosis. These derivatives displayed significant antimycobacterial activity, indicating that modifications on the hydrazine scaffold can enhance efficacy against resistant strains .

- Cytotoxicity Studies : Compounds derived from 4-(TFMH)PH were tested for cytotoxicity against various cancer cell lines. Results indicated that some derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, suggesting their potential as anticancer agents .

Q & A

Q. What are the optimal conditions for synthesizing 4-(trifluoromethyl)phenylhydrazine hydrochloride in high yield?

To maximize synthesis efficiency, use Fischer indolization with refluxing acetic acid as the solvent and 4-(trifluoromethyl)phenylhydrazine hydrochloride as a key intermediate. Evidence from gram-scale synthesis of glycyrrhetinic acid derivatives (e.g., FC-114) highlights that substituting acetone or dioxane with tetrahydrofuran (THF) reduces reaction time from 18 hours to 1.5 hours and improves yields (67% vs. 15% for other derivatives) . Catalyst selection (e.g., Jones oxidation for precursor preparation) and temperature control (reflux at ~118–122°C) are critical .

Q. How can researchers characterize the purity of 4-(trifluoromethyl)phenylhydrazine hydrochloride?

Employ HPLC with QC-SMD-TFA05 conditions (retention time: 1.32 minutes) for rapid purity assessment . Complementary techniques include:

- LCMS for molecular weight confirmation (e.g., m/z 754 [M+H]+ observed in pyrrolopyridazine derivatives) .

- Melting point analysis (63–65°C) and boiling point verification (118–122°C/17 mmHg) as litmus tests for impurities .

- SMILES strings (e.g.,

NNc1ccc(cc1)C(F)(F)F) and InChI keys for structural validation .

Q. What safety protocols are recommended for handling this compound?

- Store at 2–8°C to prevent decomposition .

- Use eye protection and gloves due to its Skin Irrit. 2 classification .

- Avoid alcohol consumption, as it may exacerbate liver toxicity from prolonged exposure .

- Monitor blood methemoglobin levels in case of accidental ingestion or inhalation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in graphene oxide functionalization?

The electron-withdrawing trifluoromethyl group enhances the compound’s reducing capacity by stabilizing intermediates during graphene oxide reduction. This group facilitates single-step functionalization , introducing fluorine atoms into the graphene lattice, which improves electrical conductivity . Comparative studies with non-fluorinated phenylhydrazines show a 20–30% increase in reduction efficiency, attributed to the CF₃ group’s inductive effect .

Q. What strategies resolve contradictory data on its application in polycythemia treatment?

Early studies (e.g., Morawitz and Pratt, 1908) reported red blood cell reduction in polycythemia using phenylhydrazine derivatives. However, contradictory toxicity data (e.g., icterus and anemia in pyrodin trials ) necessitate:

Q. How can computational modeling predict its behavior in novel drug synthesis?

Use density functional theory (DFT) to model:

Q. What analytical methods quantify trace impurities in industrial-grade batches?

- Iodate titrations (e.g., with potassium iodate) for redox-active impurity detection .

- NMR spectroscopy (¹⁹F NMR) to identify fluorinated byproducts .

- Mass spectrometry (HRMS) for sub-ppm-level contaminant profiling .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.